Cas no 2649070-10-8 (5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

5-(2-Isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a versatile heterocyclic isocyanate compound featuring a reactive isocyanate group and a trifluoromethyl-substituted pyrazole core. Its structure enables efficient participation in urethane and urea formation, making it valuable in polymer synthesis and specialty chemical applications. The trifluoromethyl group enhances thermal stability and chemical resistance, while the pyrazole ring contributes to structural rigidity. This compound is particularly useful in high-performance coatings, adhesives, and elastomers where durability and reactivity are critical. Its well-defined reactivity profile allows for controlled crosslinking in polyurethane systems, offering tailored material properties. Suitable for research and industrial use, it requires careful handling due to its moisture-sensitive isocyanate functionality.
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole structure
2649070-10-8 structure
Product name:5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS No:2649070-10-8
MF:C8H8F3N3O
Molecular Weight:219.163831710815
CID:5815338
PubChem ID:165883627

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 2649070-10-8
    • 5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
    • EN300-1953123
    • インチ: 1S/C8H8F3N3O/c1-14-6(2-3-12-5-15)4-7(13-14)8(9,10)11/h4H,2-3H2,1H3
    • InChIKey: KEFGBSVAXTVRDY-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(CCN=C=O)N(C)N=1)(F)F

計算された属性

  • 精确分子量: 219.06194637g/mol
  • 同位素质量: 219.06194637g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.2Ų
  • XLogP3: 2.2

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1953123-0.5g
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2649070-10-8
0.5g
$1316.0 2023-09-17
Enamine
EN300-1953123-1.0g
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2649070-10-8
1g
$1371.0 2023-05-26
Enamine
EN300-1953123-0.05g
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2649070-10-8
0.05g
$1152.0 2023-09-17
Enamine
EN300-1953123-0.1g
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2649070-10-8
0.1g
$1207.0 2023-09-17
Enamine
EN300-1953123-0.25g
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2649070-10-8
0.25g
$1262.0 2023-09-17
Enamine
EN300-1953123-2.5g
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2649070-10-8
2.5g
$2688.0 2023-09-17
Enamine
EN300-1953123-5.0g
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2649070-10-8
5g
$3977.0 2023-05-26
Enamine
EN300-1953123-5g
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2649070-10-8
5g
$3977.0 2023-09-17
Enamine
EN300-1953123-1g
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2649070-10-8
1g
$1371.0 2023-09-17
Enamine
EN300-1953123-10g
5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2649070-10-8
10g
$5897.0 2023-09-17

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 関連文献

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報

Introduction to 5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 2649070-10-8)

5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2649070-10-8, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of an isocyanatoethyl group and a trifluoromethyl substituent, make it a promising candidate for further exploration in drug discovery and development.

The isocyanatoethyl moiety in the molecular structure of 5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole introduces a high degree of reactivity, enabling various functionalization strategies that can be exploited in the synthesis of more complex derivatives. This reactivity is particularly useful in the development of novel bioactive molecules, where precise control over molecular architecture is essential for achieving desired pharmacological effects.

The trifluoromethyl group, on the other hand, is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. Its incorporation into the pyrazole core significantly influences the compound's overall pharmacokinetic properties, making it an attractive scaffold for medicinal chemists. Recent studies have highlighted the role of trifluoromethyl-containing compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases.

In recent years, there has been a surge in research focused on developing new pyrazole derivatives with enhanced biological activity. The compound 5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has emerged as a key intermediate in several synthetic pathways aimed at creating novel therapeutic agents. Its ability to undergo selective reactions with nucleophiles and its compatibility with various catalytic systems make it a versatile building block for drug discovery.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, pyrazole derivatives have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The presence of both the isocyanatoethyl and trifluoromethyl groups provides multiple opportunities for optimizing binding interactions with biological targets, thereby enhancing drug efficacy.

The synthesis of 5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated couplings, have been employed to construct the desired molecular framework efficiently. These methodologies not only improve synthetic efficiency but also allow for greater flexibility in modifying the compound's structure for tailored biological activity.

Recent advancements in computational chemistry have further facilitated the design and optimization of 5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives. Molecular modeling studies have been instrumental in predicting binding modes and interactions with biological targets, enabling rational drug design strategies. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify lead compounds with high potential for further development.

The pharmaceutical industry has shown increasing interest in exploring novel heterocyclic compounds like 5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole due to their diverse biological activities and structural diversity. Clinical trials and preclinical studies are ongoing to evaluate the safety and efficacy of various pyrazole derivatives in treating a range of diseases. The compound's unique structural features position it as a valuable asset in pharmaceutical libraries, offering opportunities for developing next-generation therapeutics.

Future research directions may focus on expanding the chemical space explored by 5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, including exploring analogs with different substituents or employing novel synthetic methodologies. The integration of machine learning algorithms into drug discovery pipelines could also enhance the identification of promising candidates derived from this scaffold. As our understanding of disease mechanisms continues to evolve, compounds like 5-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole will play an increasingly important role in addressing unmet medical needs.

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